trans-Resveratrol 3,4'-disulfate
Description
Contextualization of Resveratrol (B1683913) and its Biological Significance
trans-Resveratrol (3,5,4′-trihydroxy-trans-stilbene) is a naturally occurring stilbenoid that has been the subject of extensive scientific inquiry. nih.gov Its antioxidant, anti-inflammatory, and cardioprotective properties have been widely reported in preclinical studies. nih.gov The molecule's structure, featuring two phenolic rings connected by a styrene (B11656) double bond, allows it to interact with various biological targets. nih.gov The trans-isomer is the more stable and biologically active form compared to its cis-isomer. nih.gov
Specific Focus on trans-Resveratrol 3,4'-disulfate as a Key Metabolite
Among the numerous metabolites, this compound has been identified as a significant product of resveratrol metabolism in humans. tum.de This disulfated conjugate is formed by the attachment of sulfate (B86663) groups to the hydroxyl groups at the 3 and 4' positions of the resveratrol molecule. Its presence in human plasma and urine following resveratrol intake has been confirmed in multiple studies. nih.govtum.de Understanding the formation, circulation, and potential biological effects of this specific metabolite is crucial for a comprehensive understanding of resveratrol's in vivo action.
Chemical and Physical Properties
The fundamental characteristics of this compound are detailed in the table below, providing a snapshot of its chemical identity.
| Property | Value | Source |
| IUPAC Name | [3-hydroxy-5-[(E)-2-(4-sulfooxyphenyl)ethenyl]phenyl] hydrogen sulfate | nih.gov |
| Molecular Formula | C₁₄H₁₂O₉S₂ | nih.gov |
| Molecular Weight | 388.4 g/mol | nih.gov |
| Monoisotopic Mass | 387.99227430 Da | nih.gov |
| Appearance | Solid (predicted) | nih.gov |
| Class | Stilbenoid | nih.gov |
Detailed Research Findings
Research specifically investigating the biological activities of this compound is limited. Much of the existing literature focuses on the quantification of this metabolite in biological fluids as part of pharmacokinetic studies of resveratrol.
A study involving healthy volunteers who consumed a single dose of piceid (a glucoside form of resveratrol) identified and quantified this compound in both plasma and urine. tum.de This study highlighted that sulfated forms of resveratrol, including the disulfates, were the dominant conjugates found in circulation. tum.de Furthermore, it was discovered that a significant portion, up to 50%, of the trans-resveratrol disulfates in plasma were non-covalently bound to proteins. tum.de
Structure
3D Structure
Properties
CAS No. |
858187-20-9 |
|---|---|
Molecular Formula |
C14H12O9S2 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
[3-hydroxy-5-[(E)-2-(4-sulfooxyphenyl)ethenyl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C14H12O9S2/c15-12-7-11(8-14(9-12)23-25(19,20)21)2-1-10-3-5-13(6-4-10)22-24(16,17)18/h1-9,15H,(H,16,17,18)(H,19,20,21)/b2-1+ |
InChI Key |
DHYDAGFKCXRMSL-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)OS(=O)(=O)O)O)OS(=O)(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)OS(=O)(=O)O |
Origin of Product |
United States |
Synthesis and Biotransformation of Trans Resveratrol 3,4 Disulfate
Endogenous Metabolic Pathways of Resveratrol (B1683913) Leading to Sulfate (B86663) Conjugates
Upon oral ingestion, resveratrol is rapidly metabolized, with sulfation being a primary conjugation pathway in humans. mdpi.com This process begins in the intestines and continues in the liver, with other tissues like the lungs also contributing to its metabolic clearance. mdpi.comnih.gov The resulting sulfate conjugates, including monosulfates and disulfates, are the most abundant forms of resveratrol found circulating in the plasma. nih.gov
Hepatic Metabolism
The liver is a central site for the metabolism of xenobiotics, including resveratrol. mdpi.com In human liver cytosol, resveratrol is converted into three primary sulfated metabolites in the presence of the sulfate donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS). tandfonline.comnih.gov These metabolites have been identified through mass spectrometry and NMR as:
trans-Resveratrol-3-O-sulfate
trans-Resveratrol-4'-O-sulfate
trans-Resveratrol-3,4'-O-disulfate tandfonline.comnih.gov
Studies on the kinetics of their formation reveal that the pathway to trans-resveratrol-3,4'-O-disulfate is highly efficient in the liver. tandfonline.comnih.gov The formation of this disulfate metabolite (identified as M3 in some studies) shows significantly higher efficiency (Vmax/Km) compared to the formation of trans-resveratrol-4'-O-sulfate (M2). tandfonline.comnih.gov This indicates that hepatic enzymes readily catalyze the addition of two sulfate groups to the resveratrol molecule. tandfonline.comnih.gov
Intestinal Metabolism
The metabolic journey of resveratrol begins immediately upon absorption in the intestines. mdpi.com The intestinal epithelial cells, particularly enterocytes, are equipped with the necessary enzymes to carry out extensive phase II metabolism. mdpi.comnih.gov Studies using the human intestinal Caco-2 cell line, a model for the intestinal barrier, demonstrate that sulfation is the predominant metabolic pathway for resveratrol in this tissue, with glucuronidation occurring to a lesser extent. mdpi.comsigmaaldrich.com
After oral administration in mice, resveratrol and its sulfated metabolites have been identified in significant amounts throughout the entire intestinal tract. nih.gov The primary sulfation process in the intestine is catalyzed by sulfotransferase enzymes, converting resveratrol into its sulfate conjugates before it even enters systemic circulation. mdpi.com This "first-pass" metabolism in the intestine is a critical factor limiting the bioavailability of the parent resveratrol compound. mdpi.com
Pulmonary Metabolism
Evidence also points to the lungs as a site for resveratrol metabolism. nih.gov In vitro studies using human lung tissue fractions have shown that resveratrol is primarily conjugated with sulfate residues. nih.govnih.gov Unlike in rodents where pulmonary glucuronidation is extensive, human lung tissue demonstrates a preference for sulfation. nih.gov This organ-specific metabolic activity suggests that the lungs may play a role in the clearance of resveratrol and the systemic levels of its sulfated metabolites. nih.govnih.gov The potential for futile cycling, where trans-resveratrol-3-sulfate is converted back to resveratrol by sulfatases within the lung, has also been proposed, which could have pharmacological significance. nih.gov
Microbial Metabolism in the Colon
The gut microbiota in the colon plays a significant role in the biotransformation of resveratrol and its metabolites. nih.govnih.gov A substantial portion of ingested resveratrol can reach the colon intact. nih.gov Here, gut bacteria can metabolize resveratrol into other compounds, such as dihydroresveratrol. nih.govbund.de
Furthermore, the gut microbiota can influence the fate of resveratrol's sulfated conjugates. These conjugates can be excreted into the intestine via the bile, where gut microbial enzymes with sulfatase activity can deconjugate them, releasing the parent resveratrol molecule. nih.govnih.gov This free resveratrol can then be reabsorbed, a process known as enterohepatic recirculation, which may prolong its presence in the body. nih.gov The composition of an individual's gut microbiota can lead to large inter-individual differences in resveratrol metabolism, resulting in different metabolic phenotypes. bund.de
Enzymatic Mechanisms of Sulfation
The conjugation of a sulfate group to resveratrol is a phase II metabolic reaction catalyzed by a specific family of enzymes. This process renders the molecule more water-soluble, facilitating its excretion.
Role of Sulfotransferases (SULTs)
Sulfotransferases (SULTs) are the key enzymes responsible for catalyzing the transfer of a sulfonate group from the universal donor PAPS to the hydroxyl groups of resveratrol. mdpi.comresearchgate.net Several SULT isoforms are involved, exhibiting different specificities for the hydroxyl positions on the resveratrol molecule. tandfonline.comnih.gov
SULT1A1 : This is one of the most important enzymes in resveratrol metabolism. researchgate.net It is found in various tissues, including the liver and intestine. mdpi.comresearchgate.net SULT1A1 almost exclusively catalyzes the formation of trans-resveratrol-3-O-sulfate . tandfonline.comnih.gov It is also the main enzyme responsible for the formation of trans-resveratrol-3,4'-O-disulfate . mdpi.comnih.gov
SULT1A2 and SULT1A3 : These isoforms are primarily involved in the formation of trans-resveratrol-4'-O-sulfate and also contribute to the catalysis of trans-resveratrol-3,4'-O-disulfate . tandfonline.comnih.gov
SULT1E1 : This sulfotransferase also participates in the sulfation of resveratrol. mdpi.com
The concerted action of these SULTs in the liver and intestine ensures the rapid and efficient conversion of resveratrol into its various sulfated metabolites, including trans-resveratrol 3,4'-disulfate. mdpi.comtandfonline.com
Data Tables
Table 1: Summary of Resveratrol Sulfation in Different Tissues
| Tissue | Primary Sulfate Metabolites Formed | Key Enzymes Involved | Reference |
| Liver | trans-Resveratrol-3-O-sulfate, trans-Resveratrol-4'-O-sulfate, trans-Resveratrol-3,4'-O-disulfate | SULT1A1, SULT1A2, SULT1A3, SULT1E1 | mdpi.comtandfonline.comnih.gov |
| Intestine | Resveratrol sulfates (mono- and di-sulfates) | SULT1A1 and other SULTs | mdpi.comsigmaaldrich.com |
| Lung | Resveratrol sulfates | Sulfotransferases (SULTs) | nih.govnih.gov |
SULT1A1 Activity
SULT1A1 is a major sulfotransferase isoform involved in the metabolism of resveratrol. Studies using human liver cytosol and recombinant SULT enzymes have demonstrated that SULT1A1 is the primary enzyme responsible for the formation of trans-resveratrol-3-O-sulfate. nih.govresearchgate.nettandfonline.com While its main product is the monosulfated form, SULT1A1 also contributes to the formation of trans-resveratrol-3-O-4'-O-disulfate. researchgate.netmdpi.com In fact, research indicates that the formation of this disulfated metabolite is mainly catalyzed by SULT1A1. researchgate.netmdpi.com The enzyme exhibits high affinity for resveratrol, and its activity is crucial in determining the metabolic profile of this polyphenol in the liver. nih.govtandfonline.com Furthermore, SULT1A1 is upregulated during adipocyte differentiation, and knocking it down leads to decreased resveratrol sulfation. nih.gov
SULT1A2 Activity
The isoform SULT1A2 also participates in the sulfation of resveratrol, contributing to the formation of this compound. nih.govtandfonline.com While SULT1A1 is considered the major player, SULT1A2, along with SULT1A3, is also involved in the catalysis of this disulfated metabolite. nih.govresearchgate.nettandfonline.com Specifically, SULT1A2 is noted to be involved in the formation of both trans-resveratrol-4'-O-sulfate and the subsequent disulfated product. researchgate.netmdpi.com
SULT1A3 Activity
Similar to SULT1A2, SULT1A3 plays a role in the biotransformation of resveratrol to its disulfated form. nih.govtandfonline.com Research has shown that SULT1A3, in conjunction with SULT1A2, is a key catalyst in the formation of trans-resveratrol-3-O-4'-O-disulfate. nih.govresearchgate.nettandfonline.com This isoform is primarily known for its activity towards catecholamines but also demonstrates activity towards phenolic compounds like resveratrol. nih.govwikipedia.org
SULT1E1 Activity
SULT1E1, also known as estrogen sulfotransferase, demonstrates some, albeit minor, catalytic activity towards the sulfation of resveratrol. nih.govresearchgate.nettandfonline.com While its primary substrates are estrogens, it can contribute to the formation of resveratrol sulfates. nih.gov However, its role in the production of this compound is considered less significant compared to the SULT1A isoforms. researchgate.net
| Enzyme | Role in this compound Formation | Key Findings |
| SULT1A1 | Major catalyst | Primarily forms trans-resveratrol-3-O-sulfate, but also significantly contributes to the formation of the disulfate. nih.govresearchgate.nettandfonline.commdpi.com |
| SULT1A2 | Contributory catalyst | Works in conjunction with SULT1A3 to form this compound. nih.govresearchgate.nettandfonline.commdpi.com |
| SULT1A3 | Contributory catalyst | Along with SULT1A2, it is a main catalyst for the formation of the disulfated metabolite. nih.govresearchgate.nettandfonline.com |
| SULT1E1 | Minor contributor | Shows some activity but is not a primary enzyme in the formation of this compound. nih.govresearchgate.nettandfonline.com |
Transport Mechanisms of Resveratrol Metabolites
Once formed, resveratrol metabolites, including this compound, are actively transported out of cells by various transporter proteins. This efflux mechanism is a critical determinant of the intracellular concentration and, consequently, the biological activity of resveratrol and its derivatives.
ATP-Binding Cassette (ABC) Transporters
The ATP-binding cassette (ABC) superfamily of transporters plays a pivotal role in the efflux of a wide array of substrates, including drugs, toxins, and endogenous metabolites. nih.govnih.govfrontiersin.org These transporters utilize the energy from ATP hydrolysis to move their substrates across cellular membranes against a concentration gradient. youtube.com Several members of the ABC transporter family have been implicated in the transport of resveratrol and its conjugated metabolites. nih.gov
Multidrug Resistance-Associated Protein (MRP2, MRP3)
Among the ABC transporters, the multidrug resistance-associated proteins MRP2 (ABCC2) and MRP3 (ABCC3) are particularly important in the transport of resveratrol sulfates and glucuronides. nih.govresearchgate.net MRP2 is primarily located on the apical membrane of polarized cells, such as hepatocytes and intestinal epithelial cells, and is involved in the biliary and urinary excretion of metabolites. nih.govosti.gov Studies have shown that MRP2 is involved in the transport of resveratrol conjugates, although its role in the elimination of resveratrol itself is considered minor. nih.gov
MRP3, on the other hand, is typically found on the basolateral membrane of these cells, facilitating the efflux of metabolites back into the bloodstream. researchgate.netsolvobiotech.com This transporter has a high affinity for glucuronide conjugates and also transports sulfate conjugates of various compounds, including resveratrol. solvobiotech.com The coordinated action of these transporters influences the systemic exposure and tissue distribution of resveratrol metabolites. nih.gov
| Transporter | Location | Function in Resveratrol Metabolite Transport |
| ABC Transporters | Cell membranes | General efflux of various substrates, including resveratrol metabolites, using ATP hydrolysis. nih.govnih.govnih.gov |
| MRP2 (ABCC2) | Apical membrane of polarized cells | Mediates the biliary and urinary excretion of resveratrol conjugates. nih.govosti.gov |
| MRP3 (ABCC3) | Basolateral membrane of polarized cells | Effluxes resveratrol metabolites, particularly glucuronide and sulfate conjugates, back into the bloodstream. researchgate.netsolvobiotech.com |
Breast Cancer Resistance Protein (BCRP)
Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is a crucial ATP-binding cassette (ABC) transporter that actively extrudes a wide array of substrates from cells, thereby limiting their systemic exposure. Research indicates that BCRP plays a significant role in the disposition of resveratrol and its sulfated metabolites.
Organic Anion Transporting Polypeptides (OATP1A2, OATP1B1/3, OATP2B1) Interactions
Organic Anion Transporting Polypeptides (OATPs) are a family of uptake transporters that facilitate the entry of a broad range of endogenous and exogenous compounds into cells, particularly in organs like the liver, intestine, and kidneys. Several OATP isoforms have been identified as key players in the transport of trans-resveratrol and its sulfated derivatives.
Direct evidence has shown that This compound is a substrate for both OATP1B1 and OATP1B3 . nih.gov This indicates that these transporters, predominantly expressed on the basolateral membrane of hepatocytes, are involved in the uptake of this disulfated metabolite from the bloodstream into the liver for further metabolism or excretion. nih.govsolvobiotech.com
Furthermore, the parent compound, trans-resveratrol, is transported by OATP1B1 , OATP1B3 , and OATP2B1 . nih.gov The interaction is not limited to uptake; resveratrol-3-sulfate, a closely related monosulfated metabolite, has been demonstrated to be a potent inhibitor of several OATPs, including OATP1A2 , OATP1B1 , OATP1B3 , and OATP2B1 . researchgate.netnih.gov This inhibitory action suggests that resveratrol and its metabolites can modulate the pharmacokinetics of other drugs that are substrates for these transporters. researchgate.netnih.gov
The following table summarizes the known interactions between resveratrol, its sulfated metabolites, and various OATP isoforms.
| Compound | Interacting OATP Isoform(s) | Type of Interaction |
| This compound | OATP1B1, OATP1B3 | Substrate nih.gov |
| trans-Resveratrol | OATP1B1, OATP1B3, OATP2B1 | Substrate nih.gov |
| Resveratrol-3-sulfate | OATP1A2, OATP1B1, OATP1B3, OATP2B1 | Inhibitor researchgate.netnih.gov |
In Vitro and Preclinical Models for Studying Biotransformation
To investigate the complex processes of sulfation and transport of trans-resveratrol, researchers utilize a variety of in vitro and preclinical models. These models provide controlled environments to dissect the molecular mechanisms involved in the biotransformation of trans-resveratrol to its 3,4'-disulfate metabolite.
Cell Line Models (e.g., Caco-2 cells, Hepatocytes)
Caco-2 cells , a human colon adenocarcinoma cell line that differentiates into a polarized monolayer resembling intestinal enterocytes, are a widely used in vitro model to study intestinal absorption and metabolism. nih.govnih.govresearchgate.netresearchgate.net Studies using Caco-2 cells have consistently shown that trans-resveratrol undergoes extensive metabolism, with sulfation being a major pathway. nih.govresearchgate.net These cells express the necessary sulfotransferase enzymes to produce resveratrol sulfates. Furthermore, Caco-2 cells are instrumental in studying the efflux of these metabolites, demonstrating the role of transporters like MRP2 in pumping resveratrol conjugates back into the intestinal lumen. nih.gov
Preclinical Animal Models (e.g., Rodents)
Rodent models, particularly rats and mice, are indispensable for studying the in vivo pharmacokinetics and biotransformation of trans-resveratrol. nih.gov Following oral or intravenous administration of trans-resveratrol to these animals, its sulfated conjugates are consistently detected as major metabolites in plasma and urine. nih.govnih.gov These models allow for the investigation of the complete metabolic fate of the compound, from absorption and distribution to metabolism and excretion.
Toxicokinetic studies in Harlan Sprague Dawley rats and B6C3F1/N mice have provided detailed information on the formation and clearance of resveratrol sulfates. nih.gov Furthermore, the use of knockout mice, such as those lacking the Bcrp1 gene, has been pivotal in confirming the in vivo role of specific transporters like BCRP in the elimination of resveratrol sulfates. nih.gov These preclinical studies provide a systemic understanding of how trans-resveratrol is converted to metabolites like this compound and how these metabolites are subsequently distributed and cleared from the body.
Analytical Methodologies for Trans Resveratrol 3,4 Disulfate Quantification and Identification in Biological Systems
Chromatographic Techniques
Chromatographic methods, particularly when coupled with mass spectrometry, offer the high selectivity and sensitivity required for the analysis of metabolites present at low concentrations in biological fluids.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of resveratrol (B1683913) and its conjugated metabolites, including sulfated forms. In the context of trans-resveratrol 3,4'-disulfate, HPLC has been successfully used for its separation and identification.
One study demonstrated the separation of various sulfated resveratrol derivatives, including the mono-, di-, and trisulfated forms. In this research, purified this compound was shown to have a distinct retention time of 24.7 minutes on a C18 column, distinguishing it from other sulfated species such as trans-resveratrol 3-sulfate (23.4 minutes) and trans-resveratrol 3,4',5-trisulfate (25.9 minutes). This separation was achieved using a gradient elution with a mobile phase consisting of ammonium (B1175870) acetate (B1210297) and methanol (B129727), with UV detection at 300 nm. While this study confirms the separability of this compound by HPLC, comprehensive validated methods for its quantification in biological samples are not extensively detailed in the literature.
General HPLC methods developed for the parent compound, trans-resveratrol, in human plasma often utilize a C18 column with isocratic or gradient elution and UV detection, typically around 306 nm. nih.govnih.govresearchgate.netglobalresearchonline.net These methods demonstrate good linearity, precision, and accuracy for the parent compound, and with appropriate reference standards, could be adapted for the quantification of its sulfated metabolites. nih.govnih.gov
For the analysis of resveratrol sulfates, the mass spectrometer is typically operated in negative ion mode. The fragmentation of the sulfate (B86663) conjugates in the mass spectrometer is a key aspect of their identification. The product ion spectra of sulfated resveratrol metabolites characteristically show a neutral loss of the sulfate group (SO3), which corresponds to a mass difference of 80 u. This results in a product ion with the mass-to-charge ratio (m/z) of the deprotonated resveratrol molecule (m/z 227). Therefore, for a disulfated resveratrol, a precursor ion corresponding to the deprotonated molecule would be expected, which would then fragment to produce ions showing the loss of one or both sulfate groups.
One study focusing on the characterization of resveratrol metabolism in humans utilized an HPLC-MS/MS method with multiple reaction monitoring (MRM) mode. For resveratrol sulfates, they monitored the m/z transition of 307/227, corresponding to the deprotonated monosulfated resveratrol and the resveratrol fragment. This approach allows for the specific detection of sulfated metabolites in complex biological matrices like plasma and urine. Although this study focused on monosulfates, a similar principle would apply to the detection of this compound.
Ultra-High Pressure Liquid Chromatography (UHPLC)
Ultra-High Pressure Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and shorter analysis times, making it an attractive technique for metabolite analysis. While UHPLC-MS/MS methods have been developed for the simultaneous quantification of trans-resveratrol and its major metabolites, including glucuronides and sulfates, specific details on the analysis of this compound are not explicitly provided in the current scientific literature.
A study investigating the distribution of trans-resveratrol and its metabolites in rat tissues employed a UPLC-MS/MS method that successfully separated and quantified various sulfated derivatives in the negative electrospray ionization mode. The use of stable isotope-labeled internal standards in this method allowed for accurate quantification by correcting for matrix effects. Although this study provides a framework for the analysis of resveratrol sulfates, it does not specifically report on the detection or quantification of the 3,4'-disulfate isomer. The development and validation of a dedicated UHPLC method for this compound would be a valuable contribution to the field.
Spectroscopic and Other Analytical Approaches
Beyond chromatography, other analytical techniques have been explored for the analysis of resveratrol and its derivatives, although their specific application to this compound is less documented.
Capillary Electrophoresis
Capillary electrophoresis (CE) is a high-efficiency separation technique that has been successfully applied to the analysis of trans-resveratrol and its isomers in various samples, including wine. nih.govnih.gov CE methods offer advantages such as rapid analysis times and the ability to discriminate between the cis- and trans-isomers of resveratrol. nih.gov
While CE has shown promise for the analysis of resveratrol and other flavonoid antioxidants, there is a lack of published research specifically detailing the separation and quantification of this compound using this technique. The highly charged nature of the sulfate groups on the molecule suggests that CE could be a suitable method for its separation, potentially offering an alternative to liquid chromatography. Further research is needed to develop and validate a CE method for the analysis of this specific metabolite in biological systems.
Electron Spin Resonance
Electron Spin Resonance (ESR) spectroscopy is a technique used for studying chemical species that have one or more unpaired electrons, such as free radicals. researchgate.net ESR has been utilized to investigate the antioxidant properties of trans-resveratrol by observing its ability to scavenge free radicals. researchgate.net
However, the application of ESR for the direct quantification or identification of this compound in biological systems has not been reported. ESR is primarily a tool for studying radical species and their interactions, and as such, its direct applicability to the analysis of a stable, non-radical metabolite like this compound is limited. It is conceivable that ESR could be used indirectly to study the effects of this metabolite on radical formation or scavenging in biological systems, but this would not constitute a method for its direct quantification or identification.
Gas Chromatography (GC)
Gas chromatography is a powerful analytical technique for separating and analyzing volatile compounds. For the analysis of non-volatile compounds like polyphenols, a derivatization step is typically required to increase their volatility and thermal stability. Methods have been developed for the analysis of trans-resveratrol using GC coupled with mass spectrometry (GC-MS), which involves a derivatization step such as silylation or esterification with reagents like ethylchloroformate. researchgate.netresearchgate.net
However, the application of GC for the direct analysis of highly polar and thermally labile metabolites like this compound is generally considered unsuitable. The presence of two sulfate groups renders the molecule non-volatile and prone to degradation at the high temperatures required for GC analysis. The energy applied in the GC inlet would likely cause the cleavage of the sulfate esters, preventing the detection of the intact molecule. Consequently, other methods, particularly liquid chromatography, are preferred for the analysis of sulfated resveratrol metabolites.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a molecule. The parent compound, trans-resveratrol, exhibits characteristic UV absorbance maxima at approximately 306-310 nm. nih.govnih.govsanu.ac.rs This property is routinely exploited for its detection in High-Performance Liquid Chromatography (HPLC) systems equipped with a UV-Vis or Diode-Array Detector (DAD).
| Compound | Solvent/System | Absorbance Maxima (λmax) |
| trans-Resveratrol | Ethanol | 218 nm, 307 nm, 321 nm |
| trans-Resveratrol | Water | 216 nm, 306 nm |
| trans-Resveratrol | Methanol | 306 nm |
| cis-Resveratrol | Water | 286 nm |
| This table presents UV absorbance data for the parent resveratrol isomers. The exact λmax for this compound is not specified in the reviewed literature, but it is detectable by UV spectrophotometry. |
Vibrational Spectrophotometry
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about a molecule's structural framework by measuring the vibrations of its chemical bonds. The FTIR and Raman spectra of the parent compound, trans-resveratrol, have been extensively studied and characterized. nih.govresearchgate.netCurrent time information in Bangalore, IN.
The addition of two sulfate groups to form this compound would introduce new, characteristic vibrational bands. Specifically, the S=O and S-O stretching vibrations of the sulfate esters would be expected to appear in the infrared spectrum, typically in the regions of 1350-1440 cm⁻¹ (asymmetric S=O stretch) and 1150-1230 cm⁻¹ (symmetric S=O stretch).
While no published FTIR or Raman spectra for pure this compound have been found, this technique is highly valuable for the structural confirmation of synthesized metabolite standards. For instance, FTIR has been used to confirm the successful synthesis of resveratrol derivatives by identifying the appearance of new absorption bands corresponding to the added functional groups. mdpi.com However, due to its relatively low sensitivity and significant interference from other molecules in complex biological samples (especially water in FTIR), vibrational spectroscopy is not a practical method for the direct quantification of trace-level metabolites like this compound in biological matrices.
Nuclear Magnetic Resonance (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C) within a molecule. While its lower sensitivity compared to mass spectrometry precludes its use for direct detection in biological samples, NMR is essential for the structural confirmation of synthesized or isolated metabolites.
For this compound, ¹H NMR spectroscopy allows for the precise assignment of each proton in the molecule. The chemical shifts (δ) and coupling constants (J) provide definitive proof of the sulfate groups' positions. Research on synthesized sulfated resveratrol metabolites has provided specific NMR data for this compound. The equivalence or non-equivalence of protons on the phenolic rings is particularly diagnostic for assigning the structure.
Table 1: ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2', H-6' | 7.50 | d | 8.8 |
| H-3', H-5' | 7.33 | d | 8.8 |
| H-2, H-6 | 7.22 | d | 2.0 |
| H-α/β | 7.15 | d | 16.4 |
| H-β/α | 7.07 | d | 16.4 |
| H-4 | 7.00 | t | 2.0 |
(Data obtained from studies on synthesized resveratrol sulfates)
Sample Preparation and Extraction Methods from Biological Matrices
Effective sample preparation is a critical prerequisite for the accurate analysis of this compound in biological samples like plasma or urine. The primary goal is to remove interfering macromolecules, particularly proteins, which can damage analytical equipment and suppress the analyte signal.
Protein Precipitation
Protein precipitation is a widely used, straightforward, and effective method for sample cleanup in bioanalysis. This technique involves adding a substance, typically an organic solvent or a strong acid, to the biological sample to denature and precipitate the proteins, which are then removed by centrifugation. nih.gov
For the extraction of resveratrol and its conjugated metabolites, including sulfates, from plasma, protein precipitation with a water-miscible organic solvent is the most common approach. nih.gov The general procedure is as follows:
An aliquot of the plasma sample is placed in a microcentrifuge tube.
A volume of cold organic solvent, typically 2 to 3 times the plasma volume, is added. Acetonitrile (B52724) is frequently used, although methanol or a mixture of acetonitrile and methanol (1:1, v/v) has also been shown to improve the recovery of certain resveratrol metabolites.
The mixture is vortexed thoroughly for about one minute to ensure complete mixing and denaturation of the proteins.
The sample is then centrifuged at high speed (e.g., 13,000 x g) for 10-15 minutes at a low temperature (e.g., 4°C) to pellet the precipitated proteins. nih.gov
The resulting supernatant, which contains the analyte of interest, is carefully transferred to a clean tube for analysis, often by LC-MS/MS.
This method is favored for its simplicity, speed, and ability to handle large numbers of samples, making it suitable for pharmacokinetic studies. nih.gov
Liquid-Liquid Extraction
Liquid-liquid extraction (LLE) is a conventional method utilized for the separation of analytes from a sample matrix based on their differential solubilities in two immiscible liquid phases. For the analysis of trans-resveratrol and its metabolites, including sulfate conjugates, from biological fluids like plasma and urine, a common approach involves initial acidification of the sample. For instance, plasma samples can be acidified with concentrated hydrochloric acid. tum.de This step is often followed by protein precipitation, typically achieved by adding an equal volume of methanol and subsequently cooling the sample to -20°C to facilitate the removal of proteins by centrifugation. tum.de The resulting supernatant, containing the metabolites, can then be dried and reconstituted for analysis. tum.de
In the context of urine analysis, a similar acidification step with hydrochloric acid is employed, followed by the addition of methanol and centrifugation. tum.de However, for urine samples, a drying-down step may not always be necessary before chromatographic analysis. tum.de The efficiency of LLE for resveratrol from plasma and urine has been reported to be around 57-68%, and while other methods might offer higher recovery, LLE has been noted for its reproducibility. tum.de Another approach for extracting resveratrol from oil-based supplements involves an acid-base LLE method, where the sample is first extracted with an aqueous base (like 5% NaOH) and then the aqueous layer is acidified and extracted with an organic solvent such as ethyl acetate. unca.edu For cell culture media, LLE with solvents like benzyl (B1604629) benzoate (B1203000) has been explored, demonstrating high extraction efficiency for trans-resveratrol. longdom.org
Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is a widely used sample preparation technique that separates components of a mixture according to their physical and chemical properties. It is frequently employed for the cleanup and concentration of analytes from biological matrices prior to analysis. For resveratrol and its metabolites, SPE with reverse-phase C18 cartridges is a common strategy. researchgate.net This method allows for the enrichment and purification of these compounds from complex samples. researchgate.net
In a notable study focused on the semi-preparative isolation of major resveratrol metabolites from a large volume of human urine (6 liters), SPE was used as the initial clean-up step. This process yielded a significant amount of a residue containing a mixture of metabolites, including trans-resveratrol-3,4'-disulfate. nih.gov The subsequent separation of this mixture was achieved through a combination of normal phase and reversed-phase flash column chromatography. nih.gov While this demonstrates the utility of SPE in isolating disulfate metabolites, specific, routine analytical protocols for the exclusive quantification of this compound using SPE are not extensively detailed in the available literature. More advanced SPE techniques, such as molecularly imprinted polymers (MIPs), have also been developed for the selective extraction of trans-resveratrol from complex samples like red wine, showing high recovery rates. nih.gov
Quantification and Detection in Diverse Biological Matrices
The quantification of this compound in various biological fluids and tissues is essential for pharmacokinetic and metabolic studies. Advanced analytical methods, primarily high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), are typically required to achieve the necessary sensitivity and specificity for detecting this metabolite.
Plasma Analysis
This compound has been identified as one of the key metabolites of trans-resveratrol in human plasma following oral administration. tum.denih.gov Studies have shown that sulfate conjugates are among the dominant forms of resveratrol metabolites present in plasma. tum.de The quantification of these metabolites is typically performed using sophisticated techniques like ultra-high performance liquid chromatography (UHPLC) coupled with quadrupole-orbitrap mass spectrometry. nih.govnih.gov
An important consideration in plasma analysis is the binding of metabolites to plasma proteins. Research has indicated that a significant portion of resveratrol disulfates, potentially up to 50%, can be non-covalently bound to plasma proteins. tum.de This protein binding can influence the distribution and clearance of the metabolite in the body. The table below summarizes the analytical methods used for the detection of resveratrol disulfates in plasma.
Table 1: Analytical Methods for the Detection of Resveratrol Disulfates in Plasma
| Analytical Technique | Sample Preparation Highlights | Key Findings | Reference |
|---|---|---|---|
| HPLC with UV detection | Acidification of plasma, protein precipitation with methanol. | Putative identification of a "di-sulfate" metabolite in human plasma. | nih.gov |
| LC-MS/MS, NMR, HPLC-DAD | Use of chemically synthesized standards. | Identification and quantification of trans-resveratrol-3,4'-disulfate; up to 50% of disulfates bound to plasma proteins. | tum.de |
Urine Analysis
Urine is a primary route of excretion for resveratrol metabolites, and this compound is among the compounds identified in human urine following the intake of trans-resveratrol. tum.denih.gov The analysis of urine provides a non-invasive means to assess the metabolic profile of resveratrol.
In a study involving the administration of a trans-resveratrol-containing dietary supplement, a mixture of trans-resveratrol-3,5-O-disulfate and trans-resveratrol-3,4'-O-disulfate was successfully isolated from a large volume of human urine. nih.gov This allowed for the purification and structural elucidation of these metabolites. The initial extraction from 6 liters of urine yielded 86 mg of a crude mixture of the two disulfates. nih.gov Subsequent purification of a portion of this crude mixture yielded 10 mg of pure trans-resveratrol-3,4'-disulfate. nih.gov Another study employing HPLC with UV detection after a 1g oral dose of resveratrol putatively identified a "di-sulfate" metabolite in human urine samples. nih.gov
Table 2: Isolation of this compound from Human Urine
| Starting Material | Extraction/Purification Steps | Yield of Pure Compound | Purity | Reference |
|---|
Tissue Analysis
Information regarding the specific quantification of this compound in various tissues is limited. Studies investigating the tissue distribution of resveratrol and its metabolites have provided some insights, although often without differentiating between the specific sulfate isomers.
One study in rats that were administered [3H]trans-resveratrol found that at 2 hours post-administration, the highest concentrations of radioactivity were in the liver and kidney. researchgate.net However, at 18 hours, the primary form identified in the liver, heart, lung, and brain was the parent compound, resveratrol, suggesting that the conjugated metabolites may be cleared from these tissues more rapidly. nih.gov Another study in rats showed that resveratrol was detected in the liver, lungs, kidneys, and intestine 60 minutes after administration, but not in the spleen or brain. nih.gov The table below presents findings on the general distribution of resveratrol and its metabolites in rat tissues.
Table 3: Distribution of Resveratrol and its Metabolites in Rat Tissues
| Tissue | Compound(s) Detected | Time Point | Key Findings | Reference |
|---|---|---|---|---|
| Liver, Kidney | [3H]trans-resveratrol and its metabolites | 2 hours | Highest concentrations of radioactivity observed. | researchgate.net |
| Liver, Heart, Lung, Brain | Native resveratrol aglycone | 18 hours | Main form retained in tissues at this later time point. | nih.gov |
| Liver, Lungs, Kidneys, Intestine | Resveratrol | 60 minutes | Detected in these tissues but not in the spleen or brain. | nih.gov |
Cell Culture Medium Analysis
The analysis of this compound in cell culture media is a specialized area of research, often aimed at understanding the cellular uptake and metabolism of resveratrol. Direct measurement of this specific disulfate in the culture medium is not commonly reported.
However, related studies have provided some insights. For instance, the stability of resveratrol and its 4'-sulfate has been tested in cell culture medium, with the sulfate conjugate showing greater stability over a 24-hour period compared to the parent compound. nih.gov Another study investigated the cellular uptake of resveratrol and its metabolites in a human breast cancer cell line (MCF-7). nih.gov After incubating the cells with resveratrol, a disulfate metabolite was detected intracellularly, indicating that the cells were capable of metabolizing resveratrol. nih.gov When the cells were incubated with a mono-sulfate, no uptake or further metabolism to a disulfate was observed. nih.gov These findings suggest that while cells can produce disulfates, the direct analysis and quantification of this compound in the surrounding culture medium requires highly sensitive and specific analytical methods. A method for the efficient liquid-liquid extraction of the parent compound, resveratrol, from cell culture media using benzyl benzoate has been developed, which could potentially be adapted for its metabolites. longdom.org
Preclinical and in Vitro Research Models for Investigating Trans Resveratrol 3,4 Disulfate
Cell Culture Models
Cell culture models are fundamental tools in preclinical research, providing a controlled environment to study the effects of compounds on specific cell types. Various cell lines have been employed to elucidate the biological activities of resveratrol (B1683913) and its metabolites.
Cancer Cell Lines
The potential anti-cancer effects of resveratrol and its metabolites are of significant interest. While extensive research has been conducted on the parent compound, studies specifically investigating trans-resveratrol 3,4'-disulfate in various cancer cell lines are more limited. Some studies have suggested that resveratrol sulfates may act as a reservoir, being deconjugated to resveratrol within cancer cells to exert their effects.
Breast Cancer, Colon Cancer, Leukemia, Glioma, Thyroid Carcinoma, Prostate Cancer, Ovarian Cancer, and Gastric Adenocarcinoma:
Direct research specifically detailing the effects of this compound on these specific cancer cell lines is not extensively available in the current body of scientific literature. Much of the existing research focuses on resveratrol or its other metabolites like resveratrol-3-O-sulfate and resveratrol-4'-O-sulfate. It has been noted that resveratrol sulfates can inhibit the growth of colon cancer cells. nih.gov
Adipocyte Cell Lines
Adipocyte cell lines, such as 3T3-L1, are commonly used to study the processes of adipogenesis (fat cell formation) and lipid metabolism. Research has explored the impact of resveratrol and its metabolites on these processes. One study examined the effects of various resveratrol metabolites, including trans-resveratrol-3-O-sulfate, on 3T3-L1 adipocytes. The findings indicated that resveratrol and its metabolites could regulate adipogenesis and lipogenesis. nih.gov However, specific data on this compound is not explicitly detailed.
Hepatocyte Cell Lines
Hepatocyte cell lines, such as HepG2, are utilized to investigate liver function and metabolism. Studies have shown that trans-resveratrol can inhibit the invasion of hepatocellular carcinoma cells. nih.gov While the liver is a primary site of resveratrol metabolism, leading to the formation of sulfate (B86663) conjugates, specific research on the direct effects of this compound on hepatocyte cell lines is limited.
Endothelial Cell Lines
Endothelial cells line the interior surface of blood vessels and play a critical role in cardiovascular health. The effects of resveratrol and its metabolites on endothelial function have been a subject of investigation. A key area of study is the regulation of endothelial nitric oxide synthase (eNOS), an enzyme responsible for producing nitric oxide, a crucial signaling molecule in the cardiovascular system.
One study directly compared the effects of resveratrol and several of its sulfate and glucuronide metabolites on eNOS activity in endothelial cells. The results demonstrated that while resveratrol itself could increase eNOS activity, the tested resveratrol metabolites, including resveratrol disulfates, did not have the same effect. nih.gov This suggests that the cardiovascular benefits observed in vivo may be attributed to the parent resveratrol compound rather than its sulfated metabolites.
Table 1: Effect of Resveratrol Metabolites on eNOS Activity in Endothelial Cells
| Compound | Effect on eNOS Activity |
|---|---|
| Resveratrol | Increased |
| Resveratrol-3-sulfate | No effect |
| Resveratrol-4'-sulfate | No effect |
| Resveratrol disulfates | No effect |
| Resveratrol-3-glucuronide | No effect |
Source: Data compiled from a comparative study on resveratrol metabolites. nih.gov
Macrophage Cell Lines
Macrophages are immune cells that play a central role in inflammation. The anti-inflammatory properties of resveratrol and its metabolites have been explored in macrophage cell lines like RAW 264.7. Research has indicated that resveratrol-3-sulfate and resveratrol disulfates exhibit anti-inflammatory activity by counteracting inflammatory challenges in macrophages. nih.gov Furthermore, resveratrol sulfates have been shown to inhibit the production of nitric oxide by inducible nitric oxide synthase (iNOS) in macrophage cells, with the 3,4'-disulfate showing modest activity. nih.gov
Table 2: Inhibitory Effect of Resveratrol Metabolites on Nitric Oxide Production in Macrophages
| Compound | Potency of iNOS Inhibition |
|---|---|
| Resveratrol | Most potent |
| Resveratrol-4'-sulfate | Modest activity |
| This compound | Modest activity |
| Resveratrol-3-sulfate | Modest activity |
Source: Data from a study on the inhibition of nitric oxide synthase by resveratrol and its sulfates. nih.gov
Neuroblastoma Cells
Neuroblastoma is a type of cancer that arises from immature nerve cells. The potential of resveratrol as a therapeutic agent for neuroblastoma has been investigated. However, the efficacy of its metabolites is a critical consideration due to the rapid metabolism of resveratrol in the body.
A study focusing on neuroblastoma cells demonstrated that resveratrol could induce a rise in intracellular calcium and decrease cell viability. In contrast, the glucuronidated and sulfated metabolites, including a disulfated form of resveratrol, were not taken up by the neuroblastoma cells and consequently had no impact on their viability. nih.gov This research suggests that the anti-cancer effects of resveratrol in neuroblastoma may be dependent on the parent compound and that its sulfated metabolites are inactive in this context. nih.gov
Table 3: Effect of Resveratrol and its Metabolites on Neuroblastoma Cell Viability
| Compound | Effect on Cell Viability |
|---|---|
| Resveratrol | Decreased |
| Glucuronidated Resveratrol | No effect |
| Disulfated Resveratrol | No effect |
Source: Findings from a study on the pro-apoptotic mechanisms of resveratrol metabolites in neuroblastoma cells. nih.gov
In Vitro Enzyme and Receptor Assays
In vitro enzyme and receptor assays are fundamental tools for elucidating the biological activity of metabolites like this compound. These controlled, cell-free systems allow for the direct assessment of a compound's ability to interact with specific molecular targets, such as enzymes and receptors, thereby providing insights into its potential mechanisms of action. Research in this area has explored how sulfation of trans-resveratrol influences its biological activities, often comparing the parent compound to its various sulfated metabolites.
Studies investigating the effects of resveratrol and its sulfated forms have revealed that the biological activity of the metabolites can differ significantly from that of trans-resveratrol. For instance, in assays for cyclooxygenase (COX) inhibition, trans-resveratrol demonstrated inhibitory effects on both COX-1 and COX-2. However, its sulfated metabolites, including the disulfated form, were found to be less active in comparison. Specifically, this compound was reported to be inactive in these assays nih.gov.
Similarly, when examining the induction of NAD(P)H:quinone reductase 1 (QR1), a key enzyme in cancer chemoprevention, trans-resveratrol showed activity, while its sulfate metabolites were found to be inactive nih.gov. This suggests that the addition of sulfate groups can significantly diminish the compound's interaction with certain enzymatic targets.
In the context of anti-inflammatory properties, the inhibition of nuclear factor-kappa B (NF-κB) has been a focal point. While trans-resveratrol and some of its monosulfated metabolites have shown inhibitory effects, the disulfated form was found to be inactive nih.gov.
The following table summarizes the comparative in vitro activity of trans-resveratrol and its 3,4'-disulfate metabolite in various enzyme assays.
| Enzyme/Target | trans-Resveratrol Activity | This compound Activity | Reference |
|---|---|---|---|
| Cyclooxygenase-1 (COX-1) | Inhibitor | Inactive | nih.gov |
| Cyclooxygenase-2 (COX-2) | Inhibitor | Inactive | nih.gov |
| NAD(P)H:quinone reductase 1 (QR1) | Inducer | Inactive | nih.gov |
| Nuclear Factor-kappa B (NF-κB) | Inhibitor | Inactive | nih.gov |
These findings collectively suggest that the disulfation of trans-resveratrol at the 3 and 4' positions generally leads to a reduction or complete loss of activity in the specific in vitro enzyme and signaling pathway assays conducted thus far. This underscores the critical role of the free hydroxyl groups on the resveratrol molecule for its interaction with these particular biological targets.
In Silico Approaches
In silico methods, which utilize computer simulations, have become indispensable in drug discovery and molecular biology for predicting the interactions between small molecules and biological macromolecules. These computational approaches, including molecular docking and molecular dynamics simulations, offer a theoretical framework to understand the binding mechanisms and dynamics that are often difficult to observe experimentally.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule, or ligand, to the binding site of a target protein.
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational changes and stability of ligand-protein complexes, offering a dynamic perspective that complements the static view provided by molecular docking.
Similar to the situation with molecular docking, there is a scarcity of published research specifically detailing molecular dynamics simulations for this compound. In contrast, MD simulations have been employed to investigate the dynamic nature of trans-resveratrol's binding to proteins such as human serum albumin nih.gov. These simulations have been instrumental in understanding the stability of the binding and the specific amino acid residues involved in the interaction over a simulated time period. For this compound, it can be hypothesized that the presence of two sulfate groups would significantly influence its solvation properties and its dynamic behavior within a protein binding site. The increased polarity and potential for electrostatic interactions could either enhance or hinder binding stability depending on the specific environment of the binding pocket. However, dedicated MD simulation studies are required to validate these hypotheses and to fully understand the dynamic interactions of this specific metabolite.
Future Research Directions and Unresolved Questions
Identification of Novel Molecular Targets
A significant gap in the current understanding of trans-resveratrol 3,4'-disulfate is the comprehensive identification of its specific molecular targets. Research has extensively documented the targets of the parent compound, resveratrol (B1683913), which include sirtuins (like SIRT1), AMP-activated protein kinase (AMPK), and transcription factors such as NF-κB. nih.govnih.gov However, it remains an open question whether this compound interacts with the same targets, different targets, or acts merely as a pro-drug that is converted back to resveratrol in tissues. univie.ac.at
Future research must move beyond assuming a simple parallel with the parent compound. The structural changes from sulfation, particularly the addition of negatively charged, bulky sulfate (B86663) groups, could fundamentally alter the molecule's interaction with protein binding sites. ontosight.ai
Key research initiatives should include:
Inverse Molecular Docking: Computational approaches, which have been used to find new potential targets for resveratrol, could be systematically applied to this compound. researchgate.net Screening this metabolite against large databases of protein structures could predict novel interactions and guide experimental validation. researchgate.net
Proteome-wide Screening: Techniques such as affinity chromatography-mass spectrometry, using this compound as bait, could identify binding partners in cell lysates from relevant tissues.
Comparative Target Validation: For any identified target, it will be crucial to directly compare the binding affinity and functional modulation of this compound with that of the parent resveratrol and other major metabolites. Studies have already shown that resveratrol metabolites can have different inhibitory actions on transporters and enzymes compared to the parent compound. researchgate.net
Elucidating these targets is fundamental to understanding whether this metabolite has a distinct biological role.
Exploration of Inter-Individual Variability in Metabolism and Response
The concentration and profile of resveratrol metabolites, including this compound, exhibit significant variation among individuals. nih.gov This variability is a critical factor that likely influences the inconsistent outcomes observed in clinical studies of resveratrol. Understanding the sources of this variation is a key unresolved issue. Future research should focus on several key areas:
Genetic Polymorphisms: The sulfotransferase (SULT) enzymes, particularly SULT1A1, are responsible for the sulfation of resveratrol. nih.gov Genetic polymorphisms in SULT genes can alter enzyme activity, leading to differences in the rate and extent of this compound formation. nih.gov Future studies should aim to correlate specific SULT genotypes with plasma and tissue levels of this metabolite after resveratrol intake.
Gut Microbiota: The gut microbiome plays a crucial role in the initial metabolism of resveratrol, producing metabolites like dihydroresveratrol. nih.govmdpi.com The composition of the gut microbiota differs greatly between individuals and can influence the pool of molecules available for subsequent phase II metabolism, including sulfation in the intestine and liver. nih.govnih.gov
Systematic investigation into these factors will be essential for developing personalized nutrition or therapeutic strategies and for identifying subpopulations who are most likely to respond to resveratrol supplementation.
Table 1: Factors Contributing to Inter-Individual Variability in trans-Resveratrol 3,4'-disulfate Levels
| Factor | Description | Implication for Future Research |
|---|---|---|
| Genetic Polymorphisms | Variations in genes encoding sulfotransferase enzymes (e.g., SULT1A1) can alter the rate of resveratrol sulfation. nih.gov | Genotype-phenotype association studies to link specific polymorphisms with metabolite profiles. |
| Gut Microbiota | Differences in microbial composition affect the initial breakdown of resveratrol, influencing the substrate available for sulfation. mdpi.comnih.gov | Metagenomic studies to identify specific microbial signatures associated with high or low production of sulfated metabolites. |
| Ethnicity/Geography | Different populations may have distinct genetic backgrounds and dietary habits that influence metabolism. nih.gov | Comparative metabolic studies across diverse ethnic and geographic groups. |
| Lifestyle and Diet | Concurrent dietary habits can influence the activity of metabolic enzymes and the composition of the gut microbiota. nih.gov | Controlled intervention studies to assess the impact of specific dietary patterns on resveratrol metabolism. |
| (Patho)physiological Status | The presence of disease, particularly conditions affecting the liver or gut, can alter metabolic capacity. univie.ac.atnih.gov | Investigation of resveratrol metabolism in different disease models and patient populations. |
Development of Advanced Analytical Techniques for Comprehensive Metabolite Profiling
While methods like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are currently used to detect resveratrol and its metabolites, significant analytical challenges remain. nih.govnih.govjapsonline.com The complexity of the metabolic profile, which includes multiple glucuronide and sulfate conjugates at different positions on the resveratrol backbone, requires more sophisticated analytical approaches. nih.gov
Future research should prioritize the development of:
High-Resolution Mass Spectrometry (HRMS): To accurately identify and distinguish between isomeric metabolites that have the same mass but different structures (e.g., trans-resveratrol 3-sulfate vs. 4'-sulfate). nih.gov
Sensitive Quantification Methods: To detect and quantify low-abundance metabolites in complex biological matrices like plasma, urine, and tissue homogenates. nih.gov
Standardized Protocols: The development and validation of robust, standardized analytical methods are crucial for allowing meaningful comparisons of results across different laboratories and studies. fao.org This includes the availability of certified analytical standards for all major metabolites.
Metabolomics Platforms: The use of untargeted or semi-targeted metabolomics to create a comprehensive profile of all resveratrol-derived compounds in a biological sample, potentially revealing previously unidentified metabolites.
Table 2: Evolution of Analytical Techniques for Resveratrol Metabolite Profiling
| Technique | Current Application | Future Direction/Need |
|---|---|---|
| HPLC with UV/DAD | Quantification of resveratrol and some major metabolites. nih.govhitachi-hightech.com | Limited by sensitivity and inability to distinguish isomers; requires improvement for complex profiles. |
| LC-MS/MS | Standard method for targeted quantification and identification of known metabolites in plasma and urine. nih.gov | Need for greater sensitivity for low-concentration metabolites and broader coverage of all potential conjugates. |
| High-Resolution MS (HRMS) | Used for qualitative identification of metabolites. nih.gov | Broader adoption for routine quantitative analysis and confident differentiation of isomers. |
| Molecular Imprinting | Development of selective polymers for solid-phase extraction to isolate resveratrol from complex samples like wine. fao.org | Application and development of imprinted polymers for specific metabolites like this compound to improve sample cleanup and detection. |
Elucidation of Specific Mechanisms of Action for this compound beyond Parent Compound Parallels
Perhaps the most critical unresolved question is whether this compound and other metabolites are merely inactive transport forms or if they possess intrinsic biological activity. The prevailing hypothesis has often been that sulfated metabolites circulate in the plasma and are deconjugated by sulfatase enzymes in target tissues, releasing the active parent compound, resveratrol. univie.ac.at While this may occur, it does not preclude the possibility that the sulfated conjugate has its own distinct functions.
Future research must be designed to specifically test the biological effects of purified this compound in various in vitro and in vivo models. Key questions to address include:
Does this compound modulate cellular pathways independently of its conversion to resveratrol?
Can it interact with cell surface receptors or transporters that are inaccessible to the less polar parent compound? Studies have already indicated that resveratrol sulfates can be potent inhibitors of OATP transporters. researchgate.net
Does the biological activity differ between cell types, depending on their expression of sulfatase enzymes? univie.ac.at
Answering these questions will require carefully designed experiments, such as using non-metabolizable analogs or inhibiting sulfatase activity, to isolate the effects of the conjugate from those of the parent compound. Uncovering a unique mechanism of action for this compound would represent a paradigm shift in the field, suggesting that the biological effects of resveratrol consumption are the result of a complex interplay between the parent compound and its diverse metabolic products.
Q & A
Basic Research Question: What analytical methods are recommended for quantifying trans-resveratrol 3,4'-disulfate in biological matrices?
Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying trans-resveratrol 3,4'-disulfate in plasma and urine. To ensure accuracy:
- Use deuterated internal standards (e.g., -resveratrol) to correct for matrix effects.
- Employ reverse-phase C18 columns with gradient elution (e.g., 0.1% formic acid in water/acetonitrile).
- Validate recovery rates (70–120%) and limit of quantification (LOQ ≤ 1 ng/mL) per FDA guidelines .
Protein-bound fractions (up to 50% of total metabolites) must be separated via ultrafiltration or acid precipitation prior to analysis to avoid underestimation .
Basic Research Question: How does this compound contribute to anti-diabetic mechanisms observed in preclinical models?
Methodological Answer:
In type 2 diabetes mellitus (T2DM) models, trans-resveratrol 3,4'-disulfate modulates glucose homeostasis via:
- AMPK Activation : Assess phosphorylation of AMPKα (Thr172) in hepatic cells using Western blotting.
- Inhibition of AGE-RAGE Signaling : Quantify advanced glycation end-products (AGEs) in serum via ELISA and correlate with sulfated resveratrol levels.
- Metabolomic Profiling : Use NMR or LC-MS to track changes in glycolysis/TCA cycle intermediates in metformin-treated vs. sulfated-resveratrol-treated cohorts .
Advanced Research Question: What enzymatic strategies can optimize the synthesis of this compound for improved bioavailability?
Methodological Answer:
The Q345F variant of sucrose phosphorylase from Bifidobacterium adolescentis enables regioselective sulfation at the 3 and 4' positions:
- Substrate Engineering : Co-incubate resveratrol with 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as a sulfonyl donor.
- Reaction Optimization : Use a pH-stat system to maintain pH 7.0–7.5 and 37°C, achieving >90% conversion efficiency.
- Product Purification : Apply preparative HPLC with a phenyl-hexyl column and isocratic elution (20 mM ammonium acetate in 60% methanol) .
Advanced Research Question: How do interindividual differences in gut microbiota affect the metabolic fate of this compound?
Methodological Answer:
Human gut microbiota metabolize trans-resveratrol 3,4'-disulfate into dihydroresveratrol, lunularin, and 3,4'-dihydroxybibenzyl, with variability driven by:
- Microbial Diversity : Perform 16S rRNA sequencing to identify dominant taxa (e.g., Slackia equolifaciens) in fecal samples.
- In Vitro Fermentation : Use anaerobic chambers to simulate colonic conditions, with resveratrol sulfates (1–10 µM) incubated for 24–48 hours.
- Metabolite Tracking : Quantify sulfatase activity via fluorometric assays and confirm novel metabolites via high-resolution MS/MS .
Basic Research Question: What experimental designs are critical for assessing protein binding of this compound in plasma?
Methodological Answer:
To distinguish free vs. protein-bound fractions:
- Equilibrium Dialysis : Use semipermeable membranes (10 kDa cutoff) to separate unbound metabolites after 4-hour incubation at 37°C.
- Albumin Competition Assays : Titrate human serum albumin (HSA) from 0.1–4% (w/v) and measure binding affinity via surface plasmon resonance (SPR).
- Data Interpretation : Apply the Langmuir isotherm model to calculate binding constants (Kd ≈ 5–10 µM for HSA) .
Advanced Research Question: How can molecular docking elucidate the interaction of this compound with SIRT1 or NF-κB targets?
Methodological Answer:
- Protein Preparation : Retrieve SIRT1 (PDB: 4I5I) or NF-κB (PDB: 1SVC) structures from the RCSB database. Protonate residues at physiological pH using molecular dynamics (MD) software (e.g., GROMACS).
- Ligand Docking : Perform rigid-flexible docking with AutoDock Vina, setting exhaustiveness to 20 and grid boxes covering active sites (20 ų).
- Binding Energy Analysis : Calculate ΔG values (< −7 kcal/mol indicates strong binding) and validate with mutagenesis (e.g., SIRT1 H363A) .
Advanced Research Question: What formulation strategies enhance the stability and solubility of this compound in aqueous media?
Methodological Answer:
- Solid Dispersion : Mix with hydroxypropyl methylcellulose (HPMC) at 1:5 (w/w) and spray-dry at 100°C inlet temperature.
- Micronization : Use supercritical CO₂ anti-solvent (SEDS) processing to reduce particle size to <1 µm, achieving 3-fold solubility improvement.
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months; monitor degradation via UPLC-PDA at 326 nm .
Basic Research Question: How do sulfation and glucuronidation pathways compete during this compound metabolism?
Methodological Answer:
- Enzyme Kinetics : Compare Vmax/Km ratios of sulfotransferases (SULT1A1) vs. UDP-glucuronosyltransferases (UGT1A1) using recombinant enzymes.
- Tissue-Specific Profiling : Isolate microsomes from liver, intestine, and kidney; quantify metabolite ratios via LC-MS.
- Inhibitor Studies : Co-administer resveratrol with sulfation inhibitors (e.g., 2,6-dichloro-4-nitrophenol) to shift metabolism toward glucuronidation .
Advanced Research Question: How can conflicting data on this compound’s anti-inflammatory efficacy be reconciled across studies?
Methodological Answer:
- Dose-Response Meta-Analysis : Pool data from preclinical studies (5–100 mg/kg doses) and apply mixed-effects models to identify nonlinear trends.
- Cell-Type Specificity : Compare RAW264.7 macrophages vs. primary human monocytes using multiplex cytokine arrays (e.g., IL-6, TNF-α).
- Epigenetic Modulation : Assess DNA methylation (via bisulfite sequencing) or histone acetylation (ChIP-qPCR for H3K27ac) in treated vs. control groups .
Basic Research Question: What ethical and methodological considerations are critical for human trials involving this compound?
Methodological Answer:
- Informed Consent : Disclose potential microbiota-dependent variability in metabolite formation during recruitment.
- Pharmacokinetic Sampling : Collect plasma at 0, 2, 6, 12, and 24 hours post-administration (0.5 mg/kg dose).
- Data Transparency : Pre-register protocols on ClinicalTrials.gov and share raw metabolomics data via repositories like MetaboLights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
